An In-depth Technical Guide to 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide: Structure, Synthesis, and Properties
An In-depth Technical Guide to 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide is a member of the α-haloacetamide family of compounds. These molecules are characterized by a reactive carbon-chlorine bond alpha to a carbonyl group, making them valuable intermediates in organic synthesis. The bulky and lipophilic 1,1,3,3-tetramethylbutyl group, also known as the tert-octyl group, imparts unique solubility and steric properties to the molecule. This technical guide provides a comprehensive overview of the predicted chemical structure, a reliable synthetic protocol, and the expected physicochemical and toxicological properties of this compound, offering a foundational resource for its potential application in research and drug development.
N-substituted acetamides are significant scaffolds in medicinal chemistry, with the chloroacetyl group serving as a key functional handle for further molecular elaboration.[1] The reactivity of the C-Cl bond facilitates nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[1]
Chemical Structure and Identification
The chemical structure of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide features a central acetamide core. The nitrogen atom is substituted with a sterically hindered 1,1,3,3-tetramethylbutyl group, and the alpha-carbon of the acetyl group bears a chlorine atom.
Molecular Formula: C₁₀H₂₀ClNO
Molecular Weight: 205.72 g/mol
Predicted IUPAC Name: 2-chloro-N-(2,4,4-trimethylpentan-2-yl)acetamide
Chemical Structure:
Caption: Chemical structure of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide.
Physicochemical Properties (Predicted)
The properties of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide are largely influenced by the bulky, nonpolar 1,1,3,3-tetramethylbutyl group and the polar chloroacetamide moiety.
| Property | Predicted Value | Rationale/Analogous Compound Data |
| Physical State | White to off-white solid | N-substituted chloroacetamides are often solids at room temperature.[2][3] |
| Melting Point | 80-100 °C | The bulky alkyl group may disrupt crystal packing, leading to a moderate melting point. |
| Boiling Point | > 250 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point; decomposition is common for chloroacetamides at elevated temperatures.[4] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The large alkyl group confers significant nonpolar character. |
| logP | ~3.5 | Estimated based on the contributions of the chloroacetamide and 1,1,3,3-tetramethylbutyl groups. |
Synthesis
The most direct and widely applicable method for the synthesis of N-substituted chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride.[1][5] In the case of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide, this involves the reaction of 1,1,3,3-tetramethylbutylamine with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: General workflow for the synthesis of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide.
Experimental Protocol
Materials:
-
1,1,3,3-Tetramethylbutylamine (CAS: 107-45-9)[6]
-
Chloroacetyl chloride (CAS: 79-04-9)
-
Triethylamine (or an equivalent non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,1,3,3-tetramethylbutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred amine solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While no experimental spectra are available for 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide, the expected key features can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the two protons of the -CH₂Cl group (δ ≈ 4.0-4.2 ppm).- A broad singlet for the N-H proton.- A singlet for the six protons of the two methyl groups at the 1-position of the butyl chain.- A singlet for the nine protons of the three methyl groups at the 3-position of the butyl chain.- A singlet for the two protons of the methylene group at the 2-position of the butyl chain. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) (δ ≈ 165-170 ppm).- A signal for the carbon of the -CH₂Cl group (δ ≈ 40-45 ppm).- Signals corresponding to the carbons of the 1,1,3,3-tetramethylbutyl group. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch (amide I) around 1650-1680 cm⁻¹.- An N-H stretching band around 3300-3400 cm⁻¹.- A C-N stretching band around 1200-1300 cm⁻¹.- A C-Cl stretching band around 600-800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺.- A characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, due to the presence of the chlorine-37 isotope. |
Safety and Handling
The safe handling of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide requires an understanding of the hazards associated with its parent compound, 2-chloroacetamide, and the starting amine, 1,1,3,3-tetramethylbutylamine.
General Hazards of 2-Chloroacetamide:
-
Toxicity: Toxic if swallowed.[7]
-
Skin Sensitization: May cause an allergic skin reaction.[7][8]
-
Reproductive Toxicity: Suspected of damaging fertility.[7]
-
Irritation: Irritating to the eyes and skin.[9]
General Hazards of 1,1,3,3-Tetramethylbutylamine:
-
Corrosivity: Causes severe skin burns and eye damage.[6]
-
Toxicity: Toxic if swallowed.[6]
-
Flammability: Flammable liquid and vapor.[6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[8]
Potential Applications in Drug Development and Research
While specific applications for 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide have not been reported, its structural features suggest several potential areas of interest for researchers:
-
Intermediate for Biologically Active Molecules: The reactive chloroacetyl group can be displaced by various nucleophiles to synthesize a library of derivatives for screening in drug discovery programs.
-
Probing Steric and Lipophilic Interactions: The bulky 1,1,3,3-tetramethylbutyl group can be used to investigate the role of steric hindrance and lipophilicity in ligand-receptor binding.
-
Development of Novel Herbicides or Biocides: Chloroacetamide derivatives have been explored for their herbicidal and biocidal activities.[10]
Conclusion
2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide is a chemical entity with potential as a versatile building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic route, and its predicted physicochemical and safety profiles based on the known properties of analogous compounds. It is imperative that any synthesis and handling of this compound be conducted with appropriate safety measures in a controlled laboratory setting. Further experimental investigation is required to validate the properties and explore the potential applications of this molecule.
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